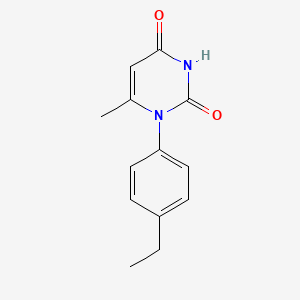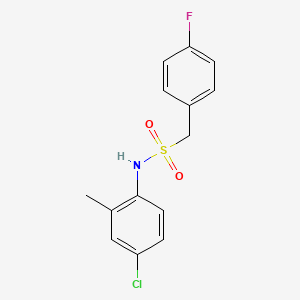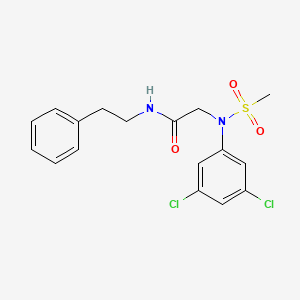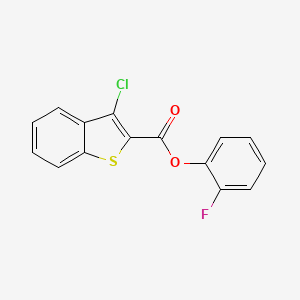![molecular formula C14H16N2O2S3 B5038868 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide, also known as MPTES, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTES belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. In addition, 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been found to inhibit the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. In addition, 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been found to have antimicrobial properties, which can be useful in the development of new antibiotics.
実験室実験の利点と制限
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide also has some limitations, including its toxicity at high concentrations. Researchers must take precautions when handling 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide to ensure their safety.
将来の方向性
There are several future directions for the study of 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide. One direction is the development of 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of the mechanism of action of 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide to gain a better understanding of its effects on the body. Additionally, the development of new synthesis methods for 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can improve the yield and purity of the final product, making it more accessible for research.
合成法
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-pyridinethiol with 2-chloroethylsulfide, which produces 2-(2-pyridinylthio)ethyl chloride. The second step involves the reaction of 4-methylthiobenzenesulfonyl chloride with the product of the first step, which produces 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide. The synthesis method of 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been found to have antimicrobial properties, which can be useful in the development of new antibiotics. In addition, 4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been studied for its potential as a diagnostic agent for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methylsulfanyl-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S3/c1-19-12-5-7-13(8-6-12)21(17,18)16-10-11-20-14-4-2-3-9-15-14/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIGRKXCOKTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

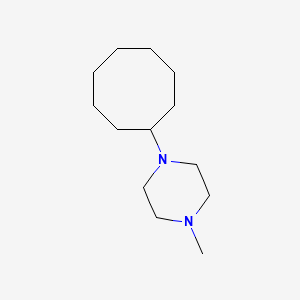
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5038821.png)
![{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone hydrochloride](/img/structure/B5038824.png)


![1-(5-bromo-2-thienyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone dihydrobromide](/img/structure/B5038840.png)
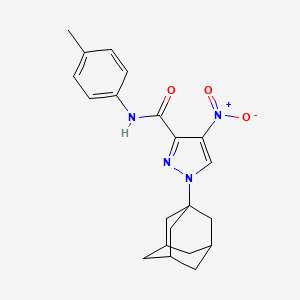
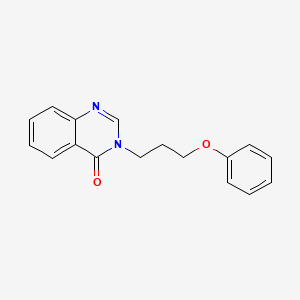
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5038862.png)
